molecular formula C22H18N2OS B2673848 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether CAS No. 338978-21-5

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether

Cat. No.: B2673848
CAS No.: 338978-21-5
M. Wt: 358.46
InChI Key: UAYVYCGOVFMUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether is a heterocyclic compound featuring a phthalazine core substituted with a benzyl group at the 4-position and a sulfanyl-linked phenyl methyl ether moiety.

Properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)sulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-25-17-11-13-18(14-12-17)26-22-20-10-6-5-9-19(20)21(23-24-22)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVYCGOVFMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvents, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the compound, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H20N2OS
  • Molecular Weight : 358.46 g/mol
  • Key Functional Groups : Phthalazine ring, sulfanyl group, methoxy group.

Pharmaceutical Applications

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether has shown potential in treating various medical conditions due to its unique pharmacological properties.

A. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of phthalazine have been explored for their ability to induce apoptosis in cancer cells .

B. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

C. Neurological Applications

The potential neuroprotective effects of phthalazine derivatives, including this compound, have been investigated. These compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.

A. Organic Electronics

Research indicates that phthalazine derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties make them suitable candidates for enhancing device efficiency .

B. Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for improving mechanical strength and thermal stability. Such modifications can lead to the development of high-performance materials suitable for various industrial applications .

Case Study 1: Anticancer Effects

A study conducted on a series of phthalazine derivatives highlighted the anticancer potential of compounds structurally related to this compound. The results showed a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, indicating their potential as therapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various pathogens. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .

Case Study 3: Material Applications

Research on the use of this compound in OLED technology showed that incorporating it into the active layer improved light emission efficiency by 30% compared to traditional materials used in OLEDs. This finding underscores its potential role in advancing organic electronic devices .

Mechanism of Action

The mechanism of action of 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on functional groups, molecular properties, and research findings.

Sulfanyl-Linked Aromatic Ethers

(a) 2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-40-6)
  • Structure : Contains a sulfanyl bridge between a 4-methoxybenzyl group and a diphenylimidazole core.
  • Molecular Formula : C23H20N2OS (MW 372.48 g/mol) .
  • Key Properties :
    • Density: 1.26 g/cm³ (predicted)
    • Boiling Point: 575.2°C (predicted)
    • Acid Dissociation Constant (pKa): 11.62 .
  • Comparison : The imidazole core in this compound contrasts with the phthalazine ring in the target molecule, likely altering electronic properties and hydrogen-bonding capacity. The higher predicted boiling point suggests stronger intermolecular interactions compared to the target compound’s phthalazine system.
(b) Ethyl 4-[(4-methylphenyl)sulfonyl-[2-(oxiran-2-yl)ethyl]amino]benzoate (CAS 724740-45-8)
  • Structure: Features a sulfonyl group and an epoxyethylamino substituent.
  • Molecular Formula: Not explicitly stated, but analogs in suggest ethyl ethers with sulfonyl or chloro substituents (e.g., 2-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether) .
  • Key Properties : Sulfonyl groups generally increase polarity and metabolic stability compared to sulfanyl groups.
(c) Methyl 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate (CAS 769925-19-1)
  • Structure: Integrates a thienopyrimidine core with a sulfanylacetyl linkage.

Functional Group Variations

(a) Sulfanyl vs. Sulfonyl Derivatives
  • Sulfonyl (e.g., 2,5-dichloro-4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, CAS 312320-17-5) : Higher oxidation state increases polarity and stability but reduces reactivity .
(b) Methyl Ether vs. Ethyl Ether Derivatives
  • Methyl Ether (Target Compound) : Smaller alkyl group may improve solubility in polar solvents.
  • Ethyl Ether (e.g., 2-[(4-chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether, CAS 20852-27-1) : Increased lipophilicity could enhance membrane permeability .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C) Reference
4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether Not reported Not reported Phthalazine, sulfanyl, methyl ether N/A N/A
2-[(4-Methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole C23H20N2OS 372.48 Imidazole, sulfanyl, methoxy 575.2
2,5-Dichloro-4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether Not reported Not reported Sulfonyl, chloro, imidazole N/A
2-Chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether Not reported Not reported Sulfonyl, piperazinyl, ethyl N/A

Biological Activity

4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether (CAS Number: 338978-21-5) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2OSC_{22}H_{18}N_{2}OS with a molecular weight of 358.46 g/mol. The compound features a phthalazine moiety linked to a benzyl group via a sulfanyl bridge, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing phthalazine and sulfanyl groups exhibit various biological activities, including antimicrobial, antimalarial, and cytotoxic properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study highlighted the antimicrobial properties of phthalazine derivatives, suggesting that compounds similar to this compound may exhibit significant effects against both Gram-positive and Gram-negative bacteria. The study reported promising results in vitro, indicating that these derivatives could be potential candidates for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various phenyl sulfide derivatives, revealing that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves disrupting cellular processes such as microtubule formation and cell cycle progression . Further investigations into this compound could elucidate its specific cytotoxic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of phthalazine derivatives, providing insights into the efficacy and mechanisms of action.

Study Focus Findings
Antimicrobial ActivityIdentified promising antimicrobial effects against various pathogens.
Antimalarial PotentialDemonstrated effective inhibition of Plasmodium falciparum growth in vitro.
CytotoxicityShowed potential cytotoxic effects on cancer cell lines through apoptosis induction.

Q & A

Q. What are the established synthetic routes for 4-[(4-Benzyl-1-phthalazinyl)sulfanyl]phenyl methyl ether, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

Sulfanyl group introduction : React 4-benzylphthalazine with a thiolating agent (e.g., Lawesson’s reagent) under inert atmosphere .

Etherification : Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to couple the thiol intermediate with a methoxyphenyl derivative .
Optimization strategies include:

  • Varying catalysts (e.g., Pd-based for coupling reactions) .
  • Adjusting solvent polarity (DMF or THF) to improve yield .
  • Monitoring reaction progress via TLC or HPLC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation :
  • FT-IR : Confirm sulfanyl (C-S) and ether (C-O-C) bonds (peaks ~600–700 cm⁻¹ and ~1250 cm⁻¹, respectively) .
  • NMR : Use 1^1H and 13^13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Purity assessment :
  • HPLC-MS : Detect impurities using reverse-phase C18 columns and ESI ionization .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
  • Thermochemical analysis : Compare computed enthalpy/entropy values with experimental DSC/TGA data to validate stability .

Q. What strategies resolve contradictions in reported thermochemical or spectroscopic data?

  • Methodological Answer :
  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) .
  • Multi-technique analysis : Combine mass spectrometry (NIST database ), NMR, and IR to cross-check spectral assignments .
  • Error analysis : Quantify instrument-specific biases (e.g., calibration drift in GC-MS) and report confidence intervals .

Q. How can structure-activity relationships (SAR) be explored for biomedical applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) to assess bioactivity trends .
  • In vitro assays : Test inhibition of enzymes (e.g., kinases) via fluorescence-based assays, correlating IC₅₀ values with computational predictions .
  • Pharmacokinetic profiling : Measure logP (octanol-water partitioning) and metabolic stability in microsomal assays .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer :
  • Biocatalysis : Employ immobilized lipases or esterases for solvent-free etherification .
  • Solvent selection : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .
  • Microwave-assisted synthesis : Reduce reaction time and energy use by 40–60% compared to conventional heating .

Q. What are emerging research directions for this compound?

  • Methodological Answer :
  • Hybrid materials : Incorporate into metal-organic frameworks (MOFs) for catalytic applications .
  • Photodynamic therapy : Study singlet oxygen generation using UV-vis spectroscopy and in vitro cytotoxicity assays .
  • Machine learning : Train models on synthetic yield data to predict optimal reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.